7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone
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Overview
Description
7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of methoxyphenoxy, phenyl, and thienylmethylene groups attached to an indanone core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 3-phenyl-2-(2-thienylmethylene)-1-indanone under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic effects, including its role in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide
- Propanedioic acid, [(4-methoxyphenoxy)-2-thienylmethylene]-, diethylester
Uniqueness
Compared to similar compounds, 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
(2Z)-7-(4-methoxyphenoxy)-3-phenyl-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O3S/c1-29-19-12-14-20(15-13-19)30-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-31-21/h2-17,25H,1H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCOMKFCEGHIGD-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CS4)C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CS4)/C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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